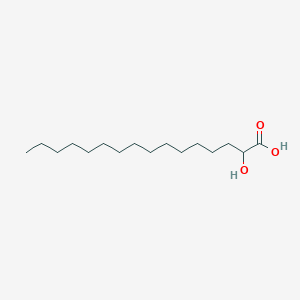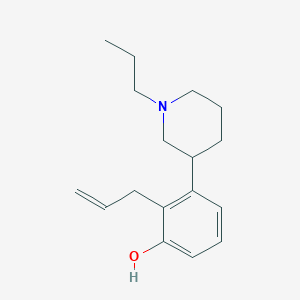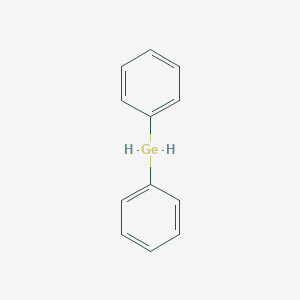
Diphenylgermanium
Übersicht
Beschreibung
Diphenylgermanium compounds are a class of organogermanium compounds that contain a germanium atom covalently bonded to two phenyl groups. These compounds often serve as intermediates in the synthesis of more complex germanium-containing molecules and can exhibit interesting chemical and physical properties due to the presence of the germanium atom.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, this compound dichloride can react with sodium furfuryl carboxylate to produce phenylgermanium derivatives of furfuryl carboxylic acid . Additionally, this compound chloride can be used to synthesize new this compound heterocyclic carboxylates by reacting with sodium heterocyclic carboxylates .
Molecular Structure Analysis
The molecular structure of this compound compounds can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of triphenylgermanium 2-furan-carboxylate, a derivative of this compound, was determined to be monoclinic with a distorted tetrahedral geometry around the germanium atom . Similarly, the solid-state molecular structures of triphenylgermanium diorganophosphinodithioates were found to be monomeric with a slightly distorted tetrahedral coordination geometry at the germanium atom .
Chemical Reactions Analysis
This compound compounds can participate in various chemical reactions. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, although not a direct this compound compound, is a reactive condensing agent derived from diphenyl phosphorochloridate and can be used for the synthesis of amides, esters, peptides, and β-lactams . This illustrates the reactivity of this compound-related compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound compounds can be characterized using various spectroscopic methods. For example, the IR, MS, and multinuclear NMR spectroscopy were used to characterize triphenylgermanium diorganophosphinodithioates . This compound oxide exists in different phases, such as trimeric, tetrameric, and polymeric forms, with their transitions investigated by thermal analysis, mass spectra, and NMR spectra . The antitumor activity of this compound heterocyclic carboxylates was also evaluated, showing higher activity in vitro against several human tumor cell lines compared to cisplatin or triphenylgermanium chloride .
Wissenschaftliche Forschungsanwendungen
Hydrogermylierungs-Polymerisation
Diphenylgermanium wird in der Hydrogermylierungs-Polymerisation mit aliphatischen und aromatischen Diinen verwendet. Dieser Prozess wird durch Palladiumkomplexe katalysiert und führt zur Bildung neuer Germanylen-Divinyl-Polymere. Diese Polymere werden in hohen Ausbeuten synthetisiert und haben aufgrund ihrer einzigartigen Eigenschaften potenzielle Anwendungen in der Materialwissenschaft .
Hochfeld-Chemie-Analyse
Eine weitere Anwendung beinhaltet die Untersuchung der Hochfeld-Chemie von this compound in der Nähe der Spitze-Proben-Grenzfläche während der Rasterkraftmikroskopie. Diese Forschung liefert Einblicke in die Reaktionen, die unter hohen elektrischen Feldern ablaufen, was entscheidend ist für das Verständnis und die Entwicklung von Nanomaterialien und -geräten .
Anionische Polymerisationsinitiierung
This compound kann auch die anionische Polymerisation initiieren, wenn es mit Natriumtrialkylborhydriden verwendet wird. Dieser Prozess ist selektiv für die Hydrogermylierung von aromatischen Alkenen und führt zu β-Germylprodukten. Die hohe Selektivität und Effizienz dieser Reaktion macht sie wertvoll für die Synthese von Germanium enthaltenden Polymeren mit spezifischen Struktureigenschaften .
Safety and Hazards
Wirkmechanismus
Target of Action
Diphenylgermane, also known as Diphenylgermanium, is a compound that has been used in the creation of polymer networks . The primary targets of Diphenylgermane are multifunctional olefins, with which it polymerizes to create a polymer network possessing pendant Ge–H functional groups within the material .
Mode of Action
Diphenylgermane interacts with its targets through a process known as hydrogermylation . This process involves the addition of Ge–H bonds to olefins in a 1:1 fashion according to a step-growth, radical mediated process . This is similar to thiol–ene and phosphane–ene systems .
Biochemical Pathways
The biochemical pathways affected by Diphenylgermane involve the creation of polymer networks. The unreacted Ge–H functionality within the polymer network provides a latent handle to perform onwards chemistry, including bond activation, thiolation, and solid-supported germane–ene chemistry .
Pharmacokinetics
Its molecular weight is 228864 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of Diphenylgermane’s action is the creation of a polymer network possessing pendant Ge–H functional groups . These groups can be used for further chemical reactions, including bond activation, thiolation, and solid-supported germane–ene chemistry .
Action Environment
The action of Diphenylgermane can be influenced by various environmental factors. For instance, the efficiency of the hydrogermylation process can be affected by the presence of a small amount of initiator and mild conditions
Eigenschaften
InChI |
InChI=1S/C12H10Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVGKSMZIOFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168299 | |
| Record name | Diphenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1675-58-7 | |
| Record name | Diphenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






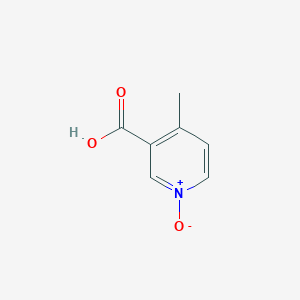



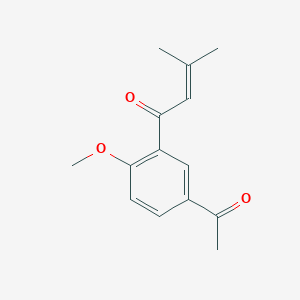



amine hydrochloride](/img/structure/B155508.png)
